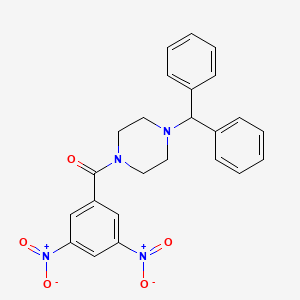
1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 3,5-dinitrophenyl ketone with 4-(diphenylmethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3,5-Dinitrophenyl 4-(benzyl)piperazinyl ketone
- 3,5-Dinitrophenyl 4-(phenylmethyl)piperazinyl ketone
- 3,5-Dinitrophenyl 4-(methyl)piperazinyl ketone
Uniqueness
1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine is unique due to its specific structural features, such as the presence of both dinitrophenyl and diphenylmethyl groups.
生物活性
1-(3,5-Dinitrobenzoyl)-4-(diphenylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships associated with this compound.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a 3,5-dinitrobenzoyl group and a diphenylmethyl moiety. The synthesis typically involves a multi-step process that can include carbodiimide-mediated condensation reactions to form the desired product from appropriate precursors.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties. Below are key findings from recent research:
Antimicrobial Activity
- Inhibition of Mycobacterium tuberculosis : Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb). For instance, related piperazine derivatives showed minimum inhibitory concentration (MIC) values as low as 11.53 μM against Mtb H37Rv .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related piperazine derivative | 11.53 | Mtb H37Rv |
Anticancer Activity
- Mechanism of Action : The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. Studies indicate that piperazine derivatives can disrupt essential cellular processes leading to cancer cell death .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Research indicates that:
- Lipophilicity : Increased lipophilicity often correlates with enhanced antimicrobial activity. Compounds with bulky lipophilic groups have shown improved efficacy against slow-growing pathogens like Mtb .
- Functional Group Modifications : Variations in substituents on the piperazine ring can significantly affect the compound's biological profile. For example, modifications that enhance interaction with target enzymes or receptors can improve therapeutic potential .
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against various bacterial strains. The study found that specific substitutions led to enhanced antibacterial properties, suggesting potential for further development into therapeutic agents .
- Anticancer Screening : In vitro studies have shown that certain derivatives can inhibit cancer cell lines effectively while exhibiting low toxicity towards normal cells. This selective action is crucial for developing safer anticancer therapies .
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c29-24(20-15-21(27(30)31)17-22(16-20)28(32)33)26-13-11-25(12-14-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCUCAXCCPCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














